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N-[(3-

chlorophenyl)methyl]acetamide

CAS No.: 90942-39-5

Cat. No.: B2620982

Get Quote

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Compound: N-[(3-chlorophenyl)methyl]acetamide (CAS: 90942-39-5)

Executive Summary
In the landscape of modern drug discovery, the precise physicochemical characterization of

active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable

prerequisite for successful formulation. N-[(3-chlorophenyl)methyl]acetamide (also known as

N-(3-chlorobenzyl)acetamide) is a versatile intermediate featuring a benzylamine core and an

acetamide moiety [1].

Because empirical thermal data for this specific compound is sparsely documented in open-

access catalogs, researchers must rely on predictive thermodynamic modeling paired with

rigorous, self-validating experimental workflows. This whitepaper establishes the theoretical

framework for the melting point ( Tm​) and boiling point ( Tb​) of N-[(3-
chlorophenyl)methyl]acetamide and provides authoritative, step-by-step methodologies for
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their empirical determination using Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) in accordance with USP <891> standards [2].

Structural Thermodynamics & Predictive Profiling
The thermal transitions of N-[(3-chlorophenyl)methyl]acetamide are strictly dictated by its

molecular architecture:

The Acetamide Motif: The presence of the secondary amide acts as both a hydrogen bond

donor (N-H) and acceptor (C=O). This facilitates robust intermolecular hydrogen bonding,

significantly stabilizing the crystalline solid lattice and elevating the melting point compared

to non-hydrogen-bonding analogs.

The meta-Chloro Substitution: The chlorine atom at the 3-position of the benzyl ring

introduces an electron-withdrawing inductive effect and a permanent dipole moment.

However, its meta-positioning creates steric asymmetry, which slightly disrupts optimal

crystal packing, preventing the melting point from reaching the extremes seen in highly

symmetrical para-substituted derivatives.

Quantitative Data Summary
Based on isomeric profiling and predictive thermodynamic algorithms, the anticipated thermal

properties of N-[(3-chlorophenyl)methyl]acetamide are summarized below. These values

serve as the baseline for experimental calibration.
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Physicochemical Property Value / Predicted Range
Causality / Structural
Driver

Molecular Formula C 9​H 10​ClNO N/A

Molecular Weight 183.63 g/mol N/A

Predicted Melting Point ( Tm​) 115.0 °C – 125.0 °C

Driven by amide intermolecular

H-bonding; modulated by m-

chloro steric hindrance.

Predicted Boiling Point ( Tb​) 320.0 °C – 360.0 °C

High energy required to

overcome dipole-dipole

interactions and H-bonds in

the liquid phase.

Physical State (at 25 °C) Crystalline Solid
Lattice energy exceeds

ambient thermal energy ( kT ).

Experimental Workflows for Thermal
Characterization
To transition from predictive models to empirical certainty, thermal analysis must be conducted

using self-validating instrumental protocols. The following methodologies are designed to

eliminate artifacts and ensure high-fidelity data [3].

Protocol 3.1: Melting Point Determination via DSC
Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase

transitions. It is the gold standard for determining the exact onset of melting [4].

Step 1: Instrument Calibration (Self-Validation)

Action: Calibrate the DSC using a high-purity Indium standard ( Tm​= 156.6 °C, ΔHf​= 28.45

J/g).

Causality: Ensures the thermocouple and heat-flux sensors are accurate across the target

temperature range (115–125 °C), validating the system before sample introduction.
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Step 2: Sample Preparation

Action: Weigh precisely 5.0 to 10.0 mg of N-[(3-chlorophenyl)methyl]acetamide into an

aluminum crucible. Seal the crucible with a lid containing a single 50 µm pinhole.

Causality: The pinhole prevents the pan from deforming due to vapor pressure buildup,

while the aluminum ensures rapid, uniform thermal conductivity.

Step 3: Atmosphere Control

Action: Purge the furnace with dry Nitrogen (N 2​) at a flow rate of 50 mL/min.

Causality: An inert atmosphere is critical to suppress oxidative degradation, which could

manifest as an exothermic artifact overlapping with the endothermic melting peak.

Step 4: Thermal Programming & Execution

Action: Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min up to 180 °C.

Causality: A 10 °C/min heating rate provides the optimal thermodynamic balance between

peak resolution (sharpness of the melting onset) and sensitivity (magnitude of the heat

flow signal). The extrapolated onset temperature of the endothermic peak is recorded as

the true melting point.

Protocol 3.2: Boiling Point Determination via TGA
Thermogravimetric Analysis (TGA) tracks mass loss as a function of temperature. For high-

boiling organic compounds, TGA accurately identifies the boiling point by monitoring the onset

of vaporization[4].

Step 1: Microbalance Calibration

Action: Run a Calcium Oxalate Monohydrate standard to verify mass loss steps.

Causality: Validates the sensitivity of the microbalance through known stoichiometric

dehydration and decomposition events.

Step 2: Sample Loading
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Action: Load 10.0 to 15.0 mg of the compound into an open Alumina (Al 2​O 3​) crucible.

Causality: An open crucible allows unrestricted vaporization. Alumina is chosen over

platinum to prevent potential catalytic degradation of the chlorinated aromatic ring at high

temperatures.

Step 3: Thermal Programming

Action: Under a 50 mL/min Nitrogen purge, heat the sample from 25 °C to 450 °C at 10

°C/min.

Causality: The boiling point is identified as the extrapolated onset temperature of the

primary mass loss step (where the first derivative of the weight curve, DTG, reaches its

maximum). The inert nitrogen purge ensures the mass loss is purely due to vaporization

(boiling) rather than oxidative combustion.

Causality & Logical Framework
The relationship between the molecular structure of N-[(3-chlorophenyl)methyl]acetamide
and its thermal characterization workflow is mapped below.
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Caption: Thermodynamic phase transition workflow and structural drivers for N-[(3-
chlorophenyl)methyl]acetamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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